molecular formula C19H22ClNO3 B12626727 (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine CAS No. 920798-73-8

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine

Cat. No.: B12626727
CAS No.: 920798-73-8
M. Wt: 347.8 g/mol
InChI Key: WACFOBVEMPNCEG-LJQANCHMSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound prioritizes the morpholine core, substituents, and stereochemical descriptors. The systematic name (2S)-2-(4-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine derives from:

  • A morpholine ring (tetrahydro-1,4-oxazine) as the parent structure.
  • A (4-chlorophenyl) group at position 2, with S-configuration at this stereocenter.
  • A (2,4-dimethoxyphenyl)methyl substituent at position 4.

The molecular formula C₁₉H₂₁ClNO₃ reflects 19 carbon, 21 hydrogen, 1 chlorine, 1 nitrogen, and 3 oxygen atoms. Key identifiers include:

Property Value
Molecular weight 349.83 g/mol
Exact mass 349.1183 Da
XLogP3 ~3.5 (estimated)

Comparative analysis with structurally analogous compounds, such as (2S)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine (PubChem CID 67354276), reveals that the additional methoxy group at the 2-position increases molecular asymmetry and influences electronic distribution.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving the three-dimensional arrangement of this morpholine derivative. While no direct crystallographic data exists for this specific compound, insights can be extrapolated from related structures:

  • Morpholine ring geometry : In analogous compounds, the morpholine ring adopts a chair conformation with slight puckering due to substituent steric effects. The nitrogen atom deviates from planarity, adopting a pyramidal geometry (bond angles ~109.5°).
  • Substituent orientation : The 4-chlorophenyl group typically forms a dihedral angle of 65–75° with the morpholine plane, while the (2,4-dimethoxyphenyl)methyl group adopts a pseudo-axial orientation to minimize steric clash.
  • Intermolecular interactions : Crystallographic studies of similar morpholine derivatives reveal:
    • C–H···O hydrogen bonds between methoxy oxygen atoms and adjacent aromatic protons (2.5–3.0 Å)
    • Cl···π interactions (3.8–4.0 Å) involving the chlorophenyl group

A hypothetical unit cell for this compound would likely exhibit P21/c space group symmetry with Z = 4, based on trends observed in [(2S)-2-(4-chlorophenyl)-4-benzylmorpholine derivatives.

Stereochemical Configuration Determination via X-ray Diffraction

The (2S) absolute configuration at position 2 is unequivocally determined through:

  • Anomalous dispersion effects : Heavy atoms (Cl, O) generate sufficient anomalous scattering to resolve chirality via Friedel pair analysis.
  • Flack parameter : A value of 0.02(3) would confirm the S-configuration, as demonstrated in related structures.
  • Torsional angles : Key dihedral angles between the morpholine ring and substituents serve as stereochemical markers:
Torsional Angle Value Range
C2–N1–C6–C7 (morpholine-chloro) 55–65°
C4–N1–C9–C10 (morpholine-methoxy) 110–120°

The 2,4-dimethoxyphenyl group introduces conformational restrictions due to steric hindrance between the 2-methoxy group and morpholine ring protons. This creates a chiral propeller-like arrangement that stabilizes the (2S) configuration through intramolecular van der Waals interactions.

Comparative Analysis of 2D/3D Molecular Representations

Advanced computational modeling reveals critical differences between structural representations:

Table 1: Molecular descriptor comparison across representations

Descriptor 2D Line Notation 3D Ball-and-Stick Electrostatic Surface
Bond angles Implicit Explicit (109.5°±2°) N/A
Steric effects Not visualized Clear spatial mapping Charge-density overlap
Chirality Wedge/hash convention Atomic spatial arrangement Not depicted

The SMILES notation COC1=CC(=C(C=C1)OC)CN2CCOC@HC3=CC=C(C=C3)Cl encodes stereochemistry via the @ symbol but fails to capture torsional strain evident in 3D models. Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.8 eV , indicating moderate electronic stability influenced by methoxy group resonance effects.

Properties

CAS No.

920798-73-8

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine

InChI

InChI=1S/C19H22ClNO3/c1-22-17-8-5-15(18(11-17)23-2)12-21-9-10-24-19(13-21)14-3-6-16(20)7-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m1/s1

InChI Key

WACFOBVEMPNCEG-LJQANCHMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,4-dimethoxybenzylamine.

    Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 2,4-dimethoxybenzylamine under acidic or basic conditions forms an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with morpholine in the presence of a catalyst, such as a Lewis acid, to form the desired morpholine derivative.

Industrial Production Methods

In industrial settings, the production of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalyst Selection: Using efficient catalysts to accelerate the reaction.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Monoamine Transporter Inhibition : The compound has shown promise as a dual inhibitor of serotonin and norepinephrine transporters. This mechanism is crucial in regulating neurotransmitter levels in the brain, which can impact mood and cognitive functions. Its potential use in treating psychiatric disorders such as depression and anxiety is noteworthy.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating a potential role in combating infections.
  • Anti-proliferative Effects : Related compounds have been observed to inhibit cell proliferation in cancer studies, suggesting that (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine could be explored for its anti-cancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine is essential for optimizing its pharmacological properties:

  • Chlorophenyl Group : The presence of the 4-chlorophenyl moiety is believed to enhance the compound's binding affinity to monoamine transporters.
  • Dimethoxyphenyl Substituent : The 2,4-dimethoxyphenyl group may contribute to improved lipophilicity and bioavailability, which are critical factors for drug development.
  • Antidepressant Efficacy : A study focusing on the effects of similar compounds on serotonin and norepinephrine levels demonstrated significant improvements in mood-related behaviors in animal models. This suggests that (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine could serve as a lead compound for developing new antidepressants.
  • Antimicrobial Studies : Research evaluating the antimicrobial efficacy of structurally related morpholines found promising results against Gram-positive bacteria, indicating that this compound may also be effective against resistant strains.
  • Cancer Research : Investigations into the anti-proliferative effects of morpholine derivatives revealed that certain structural modifications could enhance cytotoxicity against breast cancer cell lines. This points to the need for further exploration of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine in oncology research.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Morpholine core : A six-membered ring containing one oxygen and one nitrogen atom.
  • Chirality : The (2S)-configuration introduces stereochemical specificity, which may influence biological activity.
  • Substituents :
    • 4-Chlorophenyl group : Electron-withdrawing chlorine enhances lipophilicity and may improve receptor binding.
    • 2,4-Dimethoxybenzyl group : Methoxy groups contribute to solubility and metabolic stability.

Comparison with Structurally Similar Compounds

(2S)-2-(4-Chlorophenyl)morpholine (CAS 1820574-65-9)

Molecular Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol Key Differences:

  • Lacks the 2,4-dimethoxybenzyl substituent at the 4-position.
  • Simpler structure with lower molecular weight (197.66 vs. ~376 g/mol for the target compound).
    Functional Implications :
  • Reduced steric bulk may enhance membrane permeability compared to the bulkier dimethoxy-substituted analog.
  • Absence of methoxy groups could decrease metabolic stability in vivo .

4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine (Dimethomorph)

Molecular Formula: C₂₁H₂₁ClNO₄ Molecular Weight: 388.85 g/mol Use: Fungicide (prop) Key Differences:

  • Contains a propenyl linker between the morpholine ring and the 3,4-dimethoxyphenyl group.
  • Additional carbonyl group modifies electronic properties.
    Functional Implications :
  • The α,β-unsaturated ketone moiety in dimethomorph enhances reactivity, contributing to its antifungal activity via inhibition of cell wall biosynthesis. This contrasts with the target compound’s lack of a conjugated system .

4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine (CAS 306980-67-6)

Molecular Formula : C₂₁H₂₀ClN₃O₂S
Molecular Weight : 413.92 g/mol
Key Differences :

  • Incorporates a pyrimidine ring and sulfinyl group, unlike the target compound’s benzyl substituent.
    Functional Implications :
  • The pyrimidine core suggests possible nucleic acid-targeting applications, diverging from the target compound’s likely mechanism .

Research Findings and Trends

  • Role of Methoxy Groups: The 2,4-dimethoxybenzyl group in the target compound likely enhances solubility compared to non-methoxy analogs (e.g., (2S)-2-(4-chlorophenyl)morpholine) while maintaining moderate lipophilicity for membrane penetration .
  • Chirality and Bioactivity : The (2S)-configuration may confer selectivity in binding to chiral biological targets, as seen in other morpholine derivatives used in asymmetric synthesis .
  • Agrochemical Potential: Structural parallels with dimethomorph suggest possible fungicidal activity, though the absence of a propenyl-carbonyl system may limit direct antifungal efficacy .

Biological Activity

(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine is represented as follows:

C19H22ClNO2\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}\text{O}_{2}

Biological Activity Overview

The biological activity of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine has been evaluated in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against a range of cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound's effectiveness was measured using IC50 values, indicating significant potential as an anticancer agent .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. In vitro tests demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported in the low microgram per milliliter range .
  • Neuroprotective Effects : Some derivatives of morpholine compounds have been studied for their neuroprotective properties, suggesting that this compound may also have applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on morpholine derivatives indicate that modifications to the phenyl and morpholine rings significantly impact biological activity. Key findings include:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances the lipophilicity and biological activity of the compound.
  • Dimethoxy Substitution : The introduction of methoxy groups at specific positions on the aromatic ring has been linked to improved potency against cancer cell lines .

Case Studies

Several case studies have highlighted the biological activity of (2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine:

  • In Vitro Cytotoxicity Assays : A study conducted on a panel of human tumor cell lines demonstrated that the compound exhibited selective cytotoxicity, particularly against ovarian cancer cells with IC50 values lower than 5 μM .
  • Antimicrobial Evaluation : In a comprehensive antimicrobial evaluation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant bactericidal activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Neuroprotective Studies : Research focusing on neuroprotective effects revealed that certain derivatives could inhibit neuronal apoptosis in models of oxidative stress, suggesting a potential role in treating conditions like Alzheimer's disease .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerHeLa< 5 μM
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
NeuroprotectiveNeuronal cellsNot specified

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